
Siremadlin
Description
Overview of Siremadlin (HDM201, NVP-HDM201) as a Chemical Compound for Therapeutic Applications
This compound, also known by its experimental designations HDM201 and NVP-HDM201, is a chemical compound investigated for its potential therapeutic applications, particularly in oncology. It is characterized as an orally bioavailable small molecule inhibitor of the human double minute 2 homolog (HDM2), also referred to as murine double minute 2 (MDM2). nih.govabcam.commedchemexpress.com As a potent and highly specific inhibitor of the p53-MDM2 interaction, this compound works by disrupting the binding of the MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. nih.govabcam.comselleckchem.com This disruption prevents the proteasome-mediated degradation of p53, thereby potentially restoring p53 signaling and its ability to induce tumor cell apoptosis. nih.gov this compound is an imidazolopyrrolidinone analogue with optimized drug-like properties. medchemexpress.com It exhibits a high affinity for human MDM2 protein, with a reported Ki value in the picomolar range (0.21 nM), and demonstrates significant selectivity over MDM4 (MDMX). abcam.comselleckchem.com Preclinical studies have indicated that this compound possesses desirable pharmacokinetic and pharmacodynamic profiles in animal models, coupled with excellent oral bioavailability. selleckchem.comselleck.co.jp Its application has been shown to trigger rapid and sustained activation of p53-dependent pharmacodynamic biomarkers, leading to tumor regression in various xenograft models of human cancers with wild-type p53. selleckchem.comselleck.co.jp
Historical Context of p53-MDM2 Interaction Inhibition in Cancer Therapy
The historical context of inhibiting the p53-MDM2 interaction in cancer therapy stems from the critical role of the p53 protein as a tumor suppressor, often referred to as the "Guardian of the Genome." google.comtargetedonc.comnih.gov In normal cells, p53 levels are kept low through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. nih.govnih.govdovepress.com This forms a negative feedback loop where p53 induces MDM2 expression, which in turn promotes p53 degradation. nih.gov However, in approximately half of human cancers, the TP53 gene is mutated or deleted, leading to a loss of p53 function. google.comnih.govnih.govdovepress.com In cancers where TP53 is wild-type, p53 function is often inactivated by the overexpression or amplification of MDM2, or its homolog MDMX, which inhibits p53's transcriptional activity and promotes its degradation. nih.govnih.govtechscience.commdpi.com
The recognition of MDM2's role in inhibiting wild-type p53 function led to the hypothesis that disrupting the p53-MDM2 interaction could reactivate p53 and restore its tumor suppressor activity in these cancers. nih.govnih.govdovepress.com This concept emerged over 35 years ago, and early attempts to target MDM2 included antisense approaches. nih.gov Over the past two decades, significant research efforts have focused on developing small molecule inhibitors to block the p53-MDM2 protein-protein interaction. nih.govdovepress.comresearchgate.netbohrium.com The discovery of compounds like the nutlins, a class of N-substituted 2,4,5-triarylimidazolines, marked a significant step, with Nutlin-3a being one of the first potent inhibitors identified. mdpi.comresearchgate.net These early inhibitors demonstrated the feasibility of targeting the hydrophobic pocket on MDM2 to which p53 binds. dovepress.commdpi.com The success of these preclinical studies provided strong evidence that targeting the MDM2-p53 interaction with small molecules held promise as a cancer therapeutic approach. nih.gov Despite many MDM2 inhibitors and degraders being evaluated, there were no FDA-approved MDM2 inhibitors on the market as of a review in 2023, highlighting the challenges in this area, though several promising agents were in clinical trials. nih.gov
Significance of Targeting TP53 Wild-Type Cancers with MDM2 Inhibitors
Targeting TP53 wild-type cancers with MDM2 inhibitors is considered a significant therapeutic strategy because it aims to reactivate the intrinsic tumor suppressor pathway mediated by p53. targetedonc.combohrium.com In a substantial number of cancers, although the TP53 gene is not mutated, the function of the p53 protein is suppressed, often due to the overexpression or amplification of MDM2. nih.govnih.govtechscience.com By inhibiting the interaction between MDM2 and wild-type p53, small molecule inhibitors like this compound can prevent p53 degradation and restore its ability to induce cell cycle arrest, DNA repair, or apoptosis in response to cellular stress. nih.govabcam.comtargetedonc.comnih.govbohrium.com This approach is particularly relevant for cancers that retain functional p53 but have its activity curtailed by MDM2. techscience.combohrium.com
Preclinical studies with MDM2 inhibitors, including this compound, have demonstrated their ability to activate p53 and induce p53-dependent cell cycle arrest and apoptosis specifically in human tumor cells with wild-type p53. abcam.comselleckchem.com This selectivity for TP53 wild-type cells is a key aspect of this therapeutic strategy. mdpi.com Research has shown that while MDM2 inhibitors can activate p53 in both normal and tumor cells with functional p53, the resulting gene expression profiles and cytotoxic effects can differ significantly, potentially offering a therapeutic window. mdpi.com For instance, studies have indicated that MDM2 inhibition selectively induces a pro-apoptotic p53 gene signature in certain cancer cell types with wild-type p53. mdpi.com The clinical investigation of MDM2 inhibitors in patients with advanced tumors that are TP53 wild-type underscores the significance of this targeted approach. larvol.com The rationale is to exploit the intact p53 pathway in these tumors to trigger a therapeutic response, which is not possible in tumors with mutated or deleted TP53. nih.govmdpi.com
Propriétés
IUPAC Name |
(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBSXNCBIWWLHD-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448867-41-1 | |
Record name | Siremadlin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siremadlin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Siremadlin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action
Inhibition of p53-MDM2 Binding
MDM2 plays a crucial role in regulating p53 activity and stability. It acts as an E3 ubiquitin ligase, mediating the ubiquitination and subsequent proteasomal degradation of p53. mdpi.comnih.govnih.gov Additionally, MDM2 can directly inhibit p53's transcriptional activation domain through binding. nih.gov Siremadlin is designed to counteract these inhibitory mechanisms by preventing the interaction between p53 and MDM2. mdpi.commedchemexpress.commedkoo.combiorxiv.orgascopost.com
Binding to the p53-Binding Pocket of MDM2
This compound exerts its inhibitory effect by binding specifically to the p53-binding pocket on the MDM2 protein. mdpi.combiorxiv.org This pocket is a hydrophobic groove on MDM2 that normally accommodates the transactivation domain of p53. mdpi.com By occupying this binding site, this compound effectively competes with p53 for MDM2 binding. mdpi.comnih.gov Preclinical studies have shown that this compound binds to human MDM2 with high affinity, reported with a Ki value of approximately 0.21 nM and an IC50 value of approximately 2.1 nM, disrupting the MDM2-p53 interaction. medkoo.comabcam.com
Disruption of MDM2-p53 Interaction
The binding of this compound to the p53-binding pocket of MDM2 directly disrupts the interaction between MDM2 and p53. mdpi.commedchemexpress.commedkoo.combiorxiv.org This disruption is a key step in restoring p53 function. By preventing MDM2 from binding to p53, this compound inhibits MDM2's ability to target p53 for ubiquitination and degradation. medchemexpress.comnih.govascopost.com This leads to an increase in intracellular levels of p53 protein. cenmed.comguidetopharmacology.org In vitro studies have demonstrated that this compound disrupts both human and murine TP53-MDM2 interactions with nanomolar cellular IC50 values. medchemexpress.com
Activation of the p53 Pathway
The disruption of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway, primarily in cells with wild-type TP53. mdpi.commedchemexpress.commedkoo.combiorxiv.orgdrugbank.comguidetopharmacology.orgcenmed.com
Stabilization and Accumulation of p53 Protein
A direct consequence of inhibiting the MDM2-mediated degradation of p53 is the stabilization and accumulation of p53 protein within the cell. mdpi.comresearchgate.net When MDM2 can no longer efficiently ubiquitinate p53, the half-life of p53 increases, leading to higher protein levels. mdpi.comnih.gov Studies in TP53 wild-type chronic lymphocytic leukemia (CLL) cells treated with this compound showed a concentration-dependent stabilization of p53. mdpi.comnih.gov Similarly, in RS4;11 cells, this compound induced the accumulation of p53 protein in a dose-dependent manner. cenmed.com
Induction of p53 Transcriptional Activity
The accumulation of stabilized p53 protein allows it to translocate to the nucleus and exert its function as a transcription factor. e3s-conferences.org Activated p53 binds to specific DNA sequences, known as p53 response elements, located in the promoter regions of its target genes, thereby inducing their transcription. drugbank.com this compound treatment leads to the induction of p53 transcriptional activity, as evidenced by the increased expression of p53 target genes. researchgate.netbiorxiv.orgcenmed.com
The activation of p53 transcriptional activity by this compound results in the upregulation of various downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair. medchemexpress.comresearchgate.netbiorxiv.orgdrugbank.come3s-conferences.org Key p53 target genes shown to be upregulated by this compound include:
MDM2: As part of a negative feedback loop, p53 transcriptionally activates the expression of MDM2. mdpi.comnih.govnih.gov While MDM2 is the primary negative regulator of p53, its upregulation by activated p53 is a characteristic response. Studies with this compound have shown increased expression of MDM2 in TP53 wild-type cells. mdpi.combiorxiv.orgnih.gov
CDKN1A (p21): CDKN1A, encoding the protein p21, is a well-known transcriptional target of p53 that mediates cell cycle arrest. mdpi.comdrugbank.comnih.gov this compound has been shown to induce the expression of CDKN1A/p21 in a p53-dependent manner. mdpi.commedkoo.combiorxiv.orgnih.gov
PUMA: PUMA (p53-upregulated modulator of apoptosis) is a pro-apoptotic protein whose expression is directly induced by p53. medchemexpress.commedkoo.com this compound treatment can lead to the upregulation of PUMA expression, contributing to the induction of apoptosis in cancer cells. medchemexpress.commedkoo.com
FBXW7: FBXW7 is a component of an E3 ubiquitin ligase complex involved in the degradation of various oncoproteins. nih.govciteab.comoup.com While primarily known for its role in degrading proteins like Cyclin E, Notch1, and Myc, FBXW7 is also considered a p53 target gene and can contribute to tumor suppression. biorxiv.orgnih.gov Research indicates that this compound can lead to increased expression of FBXW7. biorxiv.org
The upregulation of these and other p53 target genes collectively mediates the cellular responses to this compound, including cell cycle arrest and apoptosis, particularly in cancer cells with functional wild-type p53. medkoo.come3s-conferences.org
Here is a summary of key data points regarding this compound's molecular interactions:
Interaction Target | Affinity/Activity Measure | Value | Reference |
Human MDM2 | Ki | ~0.21 nM | abcam.com |
MDM2-p53 interaction | IC50 (TR-FRET) | 0.21 nM | medkoo.com |
Human/Murine TP53-MDM2 interaction | Cellular IC50 | Nanomolar | medchemexpress.com |
SJSA-1 cell growth | GI50 | 38 nM | medkoo.com |
This table summarizes some of the reported in vitro data highlighting the potency of this compound in inhibiting the MDM2-p53 interaction and its effects on cancer cell growth.
Cellular Consequences of p53 Pathway Activation
Activation of the p53 pathway by this compound in cells with wild-type TP53 leads to several crucial cellular consequences that contribute to its potential antineoplastic effects. These consequences include cell cycle arrest and the induction of apoptosis medkoo.comambeed.cne3s-conferences.orgabcam.com.
Cell Cycle Arrest
One of the primary functions of activated p53 is to induce cell cycle arrest, preventing the proliferation of damaged or abnormal cells. By inhibiting MDM2, this compound allows p53 to upregulate the expression of its target genes, including CDKN1A (which encodes the protein p21) nih.govmedkoo.com. The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at various phases, such as the G1/S and G2/M checkpoints biorxiv.orgdrugbank.com. Studies have shown that this compound can induce robust p53-dependent cell cycle arrest in human p53 wild-type tumor cells ambeed.cne3s-conferences.orgabcam.com. For example, in p53 wild-type rhabdomyosarcoma (RMS) cells, treatment with this compound, particularly in combination with other agents, has been shown to disrupt cell cycle progression and induce G2/M cell cycle arrest biorxiv.org. Preclinical studies with fractionated low-dose this compound specifically demonstrated the induction of p21 expression and a delayed accumulation of apoptotic cells, suggesting a prominent role for cell cycle arrest under this dosing regimen nih.govgencat.cat.
Apoptosis Induction
In addition to cell cycle arrest, the activation of the p53 pathway by this compound can trigger apoptosis, or programmed cell death, in cancer cells medkoo.comambeed.cne3s-conferences.orgabcam.com. This is a critical mechanism for eliminating cells that are irreparably damaged or have oncogenic potential. Activated p53 can induce apoptosis through the transcriptional upregulation of pro-apoptotic proteins such as BAX and FAS, or by repressing the expression of anti-apoptotic proteins like Bcl-2 drugbank.com. Another key p53 transcriptional target involved in apoptosis is PUMA (p53 upregulated modulator of apoptosis) nih.govmedkoo.comgencat.cat. Research indicates that this compound induces robust p53-dependent apoptosis in human p53 wild-type tumor cells ambeed.cne3s-conferences.orgabcam.com. Studies in p53 wild-type RMS cells treated with this compound showed increased apoptosis induction biorxiv.org. Furthermore, preclinical models using pulsed high-dose this compound demonstrated a rapid and dramatic induction of p53-dependent PUMA expression and subsequent apoptosis nih.govambeed.cngencat.catmedchemexpress.com. This contrasts with the effect of low-dose this compound, highlighting a potential dose-dependent differentiation in the engagement of the p53 molecular response, favoring apoptosis induction at higher doses ambeed.cnmedchemexpress.com.
Table 1: Cellular Consequences of this compound-Mediated p53 Activation
Cellular Consequence | Mechanism | Key p53 Target Genes Involved |
Cell Cycle Arrest | Inhibition of CDK activity | CDKN1A (p21) nih.govmedkoo.comdrugbank.com |
Apoptosis Induction | Activation of programmed cell death pathways | BAX drugbank.com, FAS drugbank.com, PUMA nih.govmedkoo.comgencat.cat |
Table 2: Effect of this compound Regimens on p53 Response in Preclinical Models
This compound Regimen | Observed p53 Response | Cellular Outcome | Source |
Fractionated Low Dose | Induction of p21 expression | Delayed accumulation of apoptotic cells, likely favoring cell cycle arrest | nih.govgencat.cat |
Pulsed High Dose | Rapid and dramatic induction of PUMA expression | Rapid apoptosis induction | nih.govambeed.cngencat.catmedchemexpress.com |
Preclinical Research and in Vitro/in Vivo Efficacy Studies
In Vitro Pharmacological Investigations
In vitro studies have characterized the effects of siremadlin on cancer cell lines, examining its selectivity, cytotoxicity, and the influence of TP53 status on its activity.
This compound has demonstrated high selectivity across a panel of cancer cell lines. It binds to the p53 binding site of the MDM2 protein, disrupting the interaction and activating the p53 pathway. This leads to robust p53-dependent cell cycle arrest and apoptosis in human cancer cells with wild-type p53. e3s-conferences.orgselleckchem.comabmole.com Studies utilizing a panel of B cell leukemia-derived cell lines with varying TP53 statuses, including TP53-knockout derivatives of the human B cell line Nalm-6, have shown this selectivity. mdpi.compharmacytimes.comresearchgate.netresearchgate.net
The cytotoxic effects of this compound have been shown to be concentration- and time-dependent in various cancer cell lines. mdpi.comnih.govresearchgate.net In studies involving primary chronic lymphocytic leukemia (CLL) samples, this compound decreased cell viability in both a concentration-dependent and time-dependent manner. nih.gov For instance, wash-out experiments showed a decrease in CLL viability with increasing exposure durations (6, 12, 24, and 48 hours). nih.gov Analysis of drug combinations, such as this compound with trametinib in melanoma A375 cells, also revealed concentration- and time-dependent cytotoxicity. nih.gov
A key finding in the preclinical evaluation of this compound is the differential sensitivity of cancer cells based on their TP53 status. TP53 wild-type and heterozygous TP53-knockout Nalm-6 cells were found to be sensitive to this compound. mdpi.compharmacytimes.comresearchgate.netresearchgate.net In contrast, cells with TP53 mutations or deletions, including homozygous TP53-knockout cells and B cells with TP53 mutations, exhibited significant resistance to this compound. mdpi.compharmacytimes.comresearchgate.netresearchgate.net This resistance was also observed in primary CLL samples with TP53 mutations. mdpi.compharmacytimes.comresearchgate.netresearchgate.net this compound effectively stabilized p53 and induced apoptosis in TP53 wild-type cells, but had limited efficacy in TP53 mutant cells. mdpi.compharmacytimes.comresearchgate.netresearchgate.net This highlights the importance of TP53 status in predicting the efficacy of this compound. mdpi.compharmacytimes.comresearchgate.netresearchgate.net
Table 1: Sensitivity of Nalm-6 Cell Lines to this compound Based on TP53 Status
Cell Line TP53 Status | Sensitivity to this compound |
TP53 Wild-Type | Sensitive |
Heterozygous TP53-KO | Sensitive |
Homozygous TP53-KO | Resistant |
TP53 Mutant | Resistant |
Concentration- and Time-Dependent Cytotoxicity
In Vivo Animal Models Research
In vivo studies using animal models have been conducted to evaluate the antitumor activity of this compound in a living system.
Patient-derived xenograft (PDX) models have also been utilized to assess the efficacy of this compound. This compound has demonstrated single-agent activity in PDX models. nih.gov In p53 wild-type AML patient-derived xenograft models, this compound, especially in combination with venetoclax, has shown durable antitumor responses. ashpublications.orgnih.govresearchgate.net An HSAX2655 patient-derived xenograft rat liposarcoma model showed tumor regression and prevention of tumor regrowth upon treatment with this compound. biomol.comcaymanchem.com Preclinical results evaluating this compound in combination with ribociclib in MDM2 and CDK4-amplified dedifferentiated liposarcoma (DDLPS) in vivo models have also indicated synergistic antitumor activity. aacrjournals.org
Table 2: Summary of this compound Efficacy in Preclinical In Vivo Models
Model Type | Cancer Type(s) | Key Finding(s) |
Xenograft Models (p53 Wild-Type Human Cancers) | Various (e.g., AML, Liposarcoma, Neuroblastoma) | Tumor growth inhibition, tumor regression, activation of p53 biomarkers. selleckchem.comabmole.commedkoo.com |
Cell-Derived Orthotopic Xenografts | p53 Wild-Type Rhabdomyosarcoma | Reduced tumor growth, increased overall survival (especially in combination). biorxiv.orgbiorxiv.org |
Patient-Derived Xenograft (PDX) Models | AML, Liposarcoma | Durable antitumor responses (especially in combination), tumor regression. biomol.comcaymanchem.comashpublications.orgnih.govresearchgate.net |
Impact on Tumor Growth and Overall Survival
In in vitro studies, this compound has demonstrated the ability to reduce cell survival and modulate p53 activity in p53 wild-type rhabdomyosarcoma (RMS) cells. This compound exhibited lower IC50 values in p53 wild-type cells compared to other MDM2 inhibitors, suggesting greater potency in inhibiting the MDM2-p53 interaction biorxiv.org. The difference in logIC50 values between p53 wild-type and p53 mutant cells was significantly greater for this compound, indicating enhanced selectivity for p53 wild-type cells biorxiv.org.
Preclinical studies have also indicated that this compound displays excellent activity with oral dosing in tumor-bearing rodents mdpi.com. In models of well-differentiated or dedifferentiated liposarcoma (WDLPS/DDLPS), the combination of this compound and ribociclib (a CDK4/6 inhibitor) led to synergistic antitumor activity in an MDM2 and CDK4-amplified DDLPS in vivo model aacrjournals.org. Predicted efficacious preclinical concentrations of this compound were generally achieved in patients, aligning with observed clinical activity aacrjournals.org.
While preclinical evidence for MDM2 inhibitors is abundant, clinical experience is more limited bohrium.com. However, preclinical data strongly support the potential of this compound as a therapeutic agent, particularly in tumors with functional p53 signaling bohrium.comresearchgate.net. Studies have shown that MDM2 inhibitors like this compound can induce cell cycle arrest and apoptosis in p53 wild-type tumor cells abcam.commdpi.com.
Interactive Table 1: Effect of this compound Combination on Tumor Volume in a Preclinical Model
Treatment Group | Average Tumor Volume (Day X) (mm³) | Average Tumor Volume (Day Y) (mm³) | Tumor Growth Inhibition (%) |
Vehicle Control | Data Point | Data Point | - |
This compound Monotherapy | Data Point | Data Point | Data Point |
Olaparib Monotherapy | Data Point | Data Point | Data Point |
This compound + Olaparib Combination | Data Point | Data Point | Data Point |
(Note: This is a representation of an interactive table. Actual data points would be populated from specific study results, allowing users to potentially sort or filter the data.)
Treatment Group | Median Survival Time (Days) | Increase in Median Survival vs. Control (Days) | Survival Rate at Day Z (%) |
Vehicle Control | Data Point | - | Data Point |
This compound Monotherapy | Data Point | Data Point | Data Point |
Olaparib Monotherapy | Data Point | Data Point | Data Point |
This compound + Olaparib Combination | Data Point | Data Point | Data Point |
(Note: This is a representation of an interactive table. Actual data points would be populated from specific study results, allowing users to potentially sort or filter the data.)
Clinical Development and Therapeutic Applications
Phase I Clinical Trials
Phase I studies of siremadlin have focused on assessing its safety, tolerability, pharmacokinetic and pharmacodynamic properties, and preliminary antitumor activity in patients with advanced wild-type TP53 solid tumors and hematologic malignancies nih.govnih.gov.
First-in-Human Studies
The first-in-human Phase I study of this compound (NCT02143635) was a multicenter, open-label, dose-escalation study in patients with advanced wild-type TP53 solid or hematologic cancers nih.govnih.gov. This study aimed to determine the recommended dose for expansion (RDE) nih.govnih.gov. Patients with treatment-refractory locally advanced or metastatic solid tumors or relapsed/refractory acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL) were included nih.gov. The study explored different dosing regimens, including a single dose on day 1 of a 21-day cycle, and dosing on days 1-14 or days 1-7 of a 28-day cycle nih.govnih.gov. Preliminary activity was noted in this study nih.govnih.gov.
Preliminary Anti-tumor Activity in Hematologic Malignancies (e.g., AML, CLL)
This compound has also shown potential as a therapeutic strategy for TP53 wild-type chronic lymphocytic leukemia (CLL) mdpi.compharmacytimes.com. Studies evaluating primary CLL samples and B-cell leukemia-derived cell lines demonstrated that this compound effectively targets TP53 wild-type cells and induces apoptosis mdpi.compharmacytimes.com. However, it showed limited efficacy in TP53 mutant and homozygous TP53-knockout cells, highlighting the importance of TP53 status in predicting response mdpi.com.
Preliminary single-agent antitumor activity of this compound was also demonstrated in patients with relapsed/refractory AML in the first-in-human Phase I trial (NCT02143635) ashpublications.orgnih.gov.
Preliminary Anti-tumor Activity in Solid Tumors
A Phase Ib study (NCT02343172) explored this compound in combination with ribociclib in patients with advanced well-differentiated or dedifferentiated liposarcoma (WDLPS/DDLPS) who had progressed on prior systemic therapy targetedonc.comaacrjournals.org. This study demonstrated preliminary antitumor activity in this patient population targetedonc.comaacrjournals.org. Three patients achieved a partial response, and 38 achieved stable disease aacrjournals.org.
Ongoing Clinical Trials and Development Phases
This compound is currently being evaluated in ongoing clinical trials across different phases of development, both as a monotherapy and in combination with other agents patsnap.commdpi.comashpublications.orgnih.govtargetedonc.com.
Phase Ib/II Studies
Several Phase Ib/II studies are investigating this compound. One such study (NCT05155709) is an international, multicenter, open-label trial evaluating this compound in combination with venetoclax plus azacitidine in adult patients with AML who are ineligible for intensive chemotherapy ashpublications.orgnih.govcancer.gov. This study aims to assess the safety and preliminary efficacy of this combination ashpublications.orgnih.gov.
Another Phase Ib/II study (NCT05447663) is an open-label trial of this compound monotherapy and in combination with donor lymphocyte infusion in patients with AML post-allogeneic stem cell transplantation who are in complete remission but at high risk for relapse patsnap.comclinicaltrials.govclinicaltrials.gov. However, recruitment for this study was halted in September 2023 clinicaltrials.gov.
Preliminary results from an ongoing Phase Ib study (NCT03940352) exploring this compound in combination with venetoclax in patients with relapsed/refractory AML or high-risk myelodysplastic syndrome (HR-MDS) showed promising antileukemic activity nih.govresearchgate.net.
Phase II Studies
This compound is also being evaluated in Phase II clinical trials. One such trial (NCT04116541) is a study evaluating the activity of anti-cancer treatments targeting tumor molecular alterations/characteristics in advanced/metastatic solid tumors, which includes a cohort for this compound drugbank.com. This compound has a maximum clinical trial phase of II across all indications nih.gov.
Preliminary Response Rates in Phase I Study (NCT02143635) nih.govnih.gov
Patient Population | Regimen | Overall Response Rate (95% CI) |
Solid Tumors | 1B | 10.3% (2.2–27.4) |
Acute Myeloid Leukemia | 1B | 4.2% (0.1–21.1) |
Acute Myeloid Leukemia | 1A | 20.0% (4.3–48.1) |
Acute Myeloid Leukemia | 2C | 22.2% (8.6–42.3) |
Preliminary Antitumor Activity in Phase Ib Liposarcoma Study (NCT02343172) aacrjournals.org
Response Category | Number of Patients |
Partial Response | 3 |
Stable Disease | 38 |
Specific Cancer Indications Under Investigation
This compound is being evaluated in clinical trials for its potential therapeutic applications in several specific cancer types, particularly those characterized by wild-type TP53. mdpi.comnih.gov
Acute Myeloid Leukemia (AML)
This compound has shown preliminary activity in acute myeloid leukemia (AML) in early-phase studies. mdpi.comnih.gov A first-in-human phase I study in patients with advanced wild-type TP53 solid tumors and acute leukemia indicated preliminary activity in AML. mdpi.comnih.govnih.gov This study also helped establish recommended dosing regimens for subsequent combination studies. mdpi.comnih.gov
In patients with relapsed AML following allogeneic stem cell transplantation (allo-SCT), this compound monotherapy demonstrated preliminary anti-leukemic activity, supporting further investigation. mdpi.comresearchgate.net
This compound is also being investigated in combination with other agents for AML. A phase Ib/II study is assessing the safety and efficacy of this compound in combination with venetoclax and azacitidine in patients with AML who are ineligible for intensive chemotherapy. nih.govohsu.edu Preclinical data suggest synergistic activity between this compound and venetoclax in p53 wild-type AML models. nih.govashpublications.org Preliminary results from an ongoing phase Ib study exploring this compound in combination with venetoclax in patients with relapsed/refractory AML or high-risk myelodysplastic syndrome showed promising antileukemic activity. ashpublications.org
AML Dosing Regimen | Overall Response Rate (95% CI) |
---|---|
1B | 4.2% (0.1–21.1) |
1A | 20% (4.3–48.1) |
2C | 22.2% (8.6–42.3) |
Chronic Lymphocytic Leukemia (CLL)
Research has explored the potential of this compound as a therapeutic strategy for TP53 wild-type chronic lymphocytic leukemia (CLL). mdpi.compharmacytimes.comnih.gov Studies utilizing B cell leukemia-derived cell lines and primary CLL samples with varying TP53 statuses have provided insights into the activity of this compound. mdpi.compharmacytimes.com
Results from preclinical studies revealed that TP53 wild-type and heterozygous TP53-knockout cells were sensitive to this compound, while homozygous TP53-knockout cells and B cells with TP53 mutations exhibited significant resistance. mdpi.compharmacytimes.com Resistance was also observed in primary CLL samples with TP53 mutations. mdpi.compharmacytimes.com In TP53 wild-type cells, this compound effectively stabilized p53 and induced apoptosis. pharmacytimes.com
These findings highlight the potential of this compound as a targeted therapy for TP53 wild-type CLL, suggesting it could be a valuable addition to the therapeutic options for patients with an intact TP53 gene. pharmacytimes.comnih.gov Further studies are considered necessary to confirm its role in CLL treatment paradigms. pharmacytimes.com
Liposarcoma (Well-Differentiated and Dedifferentiated)
Well-differentiated liposarcoma (WDLPS) and dedifferentiated liposarcoma (DDLPS) are often characterized by co-amplification of the MDM2 and CDK4 oncogenes. ascopost.comaacrjournals.orgnih.gov this compound has been investigated in combination with the CDK4/6 inhibitor ribociclib for the treatment of patients with advanced WDLPS or DDLPS who have progressed on prior systemic therapy. mdpi.comascopost.comaacrjournals.orgnih.govresearchgate.net
Liposarcoma Study Endpoint | Overall Cohort Results | WDLPS/DDLPS Cohort Results |
---|---|---|
3-Month PFS Rate | 41.2% | ~80% |
Median PFS | 2.8 months | 8.3 months |
Median OS | 10.7 months | 23.0 months |
These findings suggest that combining this compound with ribociclib is a feasible therapeutic approach, particularly in MDM2/CDK4-amplified liposarcoma. ascopost.comaacrjournals.org
Rhabdomyosarcoma (RMS)
Targeting the MDM2-p53 interaction is considered a promising antitumoral strategy for p53 wild-type pediatric tumors, including soft-tissue sarcomas like rhabdomyosarcoma (RMS). biorxiv.orgaacrjournals.orgresearchgate.netdntb.gov.uabiorxiv.org However, early-phase clinical trials of MDM2 inhibitors as single agents in solid cancers have shown limited efficacy, highlighting the need for combination strategies. biorxiv.orgaacrjournals.orgresearchgate.netdntb.gov.uabiorxiv.org
These preclinical findings suggest a synergistic effect of combining this compound and olaparib in inhibiting p53 wild-type RMS tumor growth and support the potential for studying this combination in clinical trials. biorxiv.orgaacrjournals.orgresearchgate.netdntb.gov.uabiorxiv.org
Myelodysplastic Syndromes (MDS)
This compound has been under development for the treatment of myelodysplastic syndromes (MDS). pharmaceutical-technology.com An ongoing study is planned to investigate the emergence of TP53 mutations following treatment with MDM2 inhibitors, including in patients with high-risk MDS. nih.govaacrjournals.org
Preliminary results from a phase Ib study exploring this compound in combination with venetoclax included patients with high-risk MDS. ashpublications.org These results provide support for further development of this combination in patients with high-risk MDS. ashpublications.org
Myelofibrosis (Post-Essential Thrombocythemia Myelofibrosis)
This compound succinate is under clinical development for the treatment of primary myelofibrosis, including post-essential thrombocythemia myelofibrosis (Post-ET MF) and post-polycythemia vera myelofibrosis (Post-PV MF). pharmaceutical-technology.com A phase I/II open platform study (ADORE) is investigating the safety, efficacy, and pharmacokinetics of novel compounds, including this compound, in combination with ruxolitinib in patients with myelofibrosis who have a suboptimal response to ruxolitinib alone. mycancergenome.orgpharmacytimes.comashpublications.org
In the ADORE trial, the combination of ruxolitinib and this compound demonstrated improved efficacy compared with ruxolitinib as monotherapy, particularly in achieving spleen volume reduction (SVR). pharmacytimes.comashpublications.org The most robust SVR at 24 weeks was observed with the ruxolitinib plus this compound 30 mg combination. ashpublications.org Reductions in percent JAK2V617F allele burden were also observed at Week 24, notably in several patients with SVR. ashpublications.org An increase in GDF-15 protein levels in patients receiving this compound demonstrated on-target modulation of downstream p53 targets. ashpublications.org
These data suggest the feasibility and potential clinical benefit of augmenting ruxolitinib therapy with this compound in MF patients with suboptimal response to ruxolitinib alone. pharmacytimes.comashpublications.org this compound 30 mg orally once daily on days 1-5 of a 28-day cycle was selected as the recommended phase 2 dose in this study. pharmacytimes.comashpublications.org
Compound Information
Uveal Melanoma
Uveal melanoma is a type of melanoma originating from melanocytes in the eye. Despite similarities to skin melanoma, it exhibits different underlying mutations, which often render therapies effective for skin melanoma, such as chemotherapy and immunotherapy, ineffective for uveal melanoma mdpi.com. This compound has been under development for the treatment of metastatic uveal melanoma characterized by wild-type TP53 pharmaceutical-technology.comglobaldata.com. While some MDM2 inhibitors are in ongoing clinical trials for uveal melanoma, specific detailed efficacy data for this compound monotherapy or in combination for this indication were not prominently available in the search results mdpi.com. Preclinical data suggests that MDM2 inhibitors, including HDM201, can exhibit antitumor activity in uveal melanoma PDX models selleckchem.com.
Glioblastoma (GBM)
Glioblastoma (GBM) is an aggressive primary brain tumor where loss of activity in the p53 pathway is a major contributing factor, occurring in over 80% of cases thebraintumourcharity.org. Inhibiting MDM2 to reactivate this pathway is considered a potential therapeutic strategy for GBM, particularly in tumors with wild-type TP53 thebraintumourcharity.orgbohrium.comnih.gov. Preclinical studies have shown that MDM2 inhibition can have in vitro and in vivo efficacy in patient-derived GBM stem cells, especially in TP53 wild-type tumors with MDM2 or MDMX amplification . Several MDM2 inhibitors are in clinical trials for GBM, including phase 1 studies bohrium.comnih.gov. While this compound is an MDM2 inhibitor, specific detailed clinical trial data focusing solely on this compound for glioblastoma was not extensively provided in the immediate search results, although MDM2 inhibitors in general are being explored for this indication thebraintumourcharity.orgnih.gov.
Pharmacodynamic Biomarker Assessment in Clinical Trials
Pharmacodynamic biomarkers are crucial in clinical trials to confirm a drug's mechanism of action and assess target engagement. In studies involving this compound, biomarkers reflecting the activation of the p53 pathway are commonly assessed researchgate.netaacrjournals.org.
GDF-15 as a p53 Pathway Activation Biomarker
Growth differentiation factor-15 (GDF-15) is a significant biomarker for assessing this compound-driven p53 pathway activation researchgate.netaacrjournals.orgunifi.it. The promoter region of GDF-15 contains p53 response elements, enabling p53-specific transactivation and subsequent gene activation, which is dependent on wild-type p53 researchgate.net. GDF-15 induction and secretion can be measured in the blood and have been shown to correlate directly with p53 pathway activation researchgate.net. In a phase I study of this compound, GDF-15 levels, measured as a fold change from baseline, increased with increasing dose levels of this compound, indicating that clinically relevant drug exposures were achieved and modulation of downstream p53 targets occurred aacrjournals.orgresearchgate.net.
p21 Expression
The expression of p21 (CDKN1A) is another key pharmacodynamic biomarker used to evaluate the activation of the p53 pathway by MDM2 inhibitors like this compound mdpi.combiorxiv.org. p21 is a transcriptional target of p53 and plays a crucial role in cell cycle arrest mdpi.com. Studies have shown that this compound treatment can lead to increased expression of p21, indicating effective modulation of p53 activity in wild-type TP53 cells mdpi.combiorxiv.org. Preclinical models demonstrated that fractionated low-dose this compound induced p21 expression nih.gov. In a study involving rhabdomyosarcoma models, this compound treatment increased the expression of p21 in p53 wild-type cell lines, suggesting potential induction of p53 transcriptional activity biorxiv.org.
Therapeutic Efficacy and Response Rates in Clinical Studies
Clinical trials have evaluated the therapeutic efficacy and response rates of this compound in various cancer types, predominantly in patients with wild-type TP53.
Data from this phase I study provided recommended dosing regimens for future combination studies mdpi.comnih.gov.
Patient Population | Regimen | Overall Response Rate (ORR) | 95% Confidence Interval (CI) |
Solid Tumors | 1B (RDE) | 10.3% | 2.2–27.4 |
Acute Myeloid Leukemia | 1B (RDE) | 4.2% | 0.1–21.1 |
Acute Myeloid Leukemia | 1A (RDE) | 20.0% | 4.3–48.1 |
Acute Myeloid Leukemia | 2C (RDE) | 22.2% | 8.6–42.3 |
Note: RDE = Recommended Dose for Expansion.
Further studies are exploring this compound in combination therapies, particularly in AML, based on promising preliminary activity nih.govashpublications.org.
Combination Therapy Strategies
Rationale for Combination Approaches
While MDM2 inhibitors like Siremadlin have shown promise as single agents, particularly in cancers with wild-type p53, various combination strategies are being explored preclinically and clinically to enhance therapeutic effects and overcome potential resistance mechanisms. biorxiv.orgmdpi.come3s-conferences.org Combining MDM2 antagonists with other targeted therapies is considered a relevant approach to potentially improve outcomes compared to monotherapy. aacrjournals.orgnih.gov The rationale often involves targeting complementary pathways that contribute to cancer cell survival and proliferation. aacrjournals.orgresearchgate.net
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
Synergistic Anti-tumor Responses in Preclinical Models
Combination of this compound with BCL-2 inhibitors, such as Venetoclax, has demonstrated synergistic activity in preclinical models. researchgate.netashpublications.org Studies in p53 wild-type Acute Myeloid Leukemia (AML) cell lines have shown synergistic growth inhibition with this combination. researchgate.netnih.gov Furthermore, the combination has led to complete and durable antitumor responses in a variety of p53 wild-type AML patient-derived xenograft models. researchgate.netashpublications.org Preclinical findings suggest that combining MDM2 inhibitors with apoptotic inducers like BCL-2 inhibitors can be effective in preclinical settings. biorxiv.orge3s-conferences.org
Clinical Evaluation in AML
The combination of this compound and Venetoclax is being evaluated in clinical trials for patients with AML and High-Risk Myelodysplastic Syndrome (HR-MDS). researchgate.netashpublications.org A phase Ib, open-label study (NCT03940352) is investigating this combination in patients with relapsed/refractory AML or HR-MDS who are not candidates for standard therapy. researchgate.netashpublications.org Preliminary results from this study have indicated promising antileukemic activity in patients with relapsed/refractory AML. ashpublications.orgashpublications.org The study design involves administering this compound daily for a specific period in combination with Venetoclax. researchgate.netashpublications.org Another phase Ib/II study is investigating this compound in combination with Venetoclax and Azacitidine in AML patients ineligible for intensive chemotherapy. ashpublications.orgnih.govohsu.edu
Preliminary clinical data for this compound in combination with Venetoclax in AML: In a phase Ib study (NCT03940352), among 7 patients with AML in dose level 2, 3 patients achieved a complete remission with incomplete hematologic recovery (CRi). ashpublications.org One patient in this dose level had an ongoing CRi at the time of data cutoff. ashpublications.org
Combination with CDK4/6 Inhibitors (e.g., Ribociclib)
Preclinical Synergy in Liposarcoma Models
Well-differentiated (WDLPS) and dedifferentiated liposarcoma (DDLPS) are often characterized by co-amplification of the MDM2 and CDK4 oncogenes. aacrjournals.orgresearchgate.net Preclinical data have suggested that CDK4 inhibitors could synergize with MDM2 antagonists in WDLPS/DDLPS models in vitro and in vivo. aacrjournals.orgnih.gov Preclinical studies evaluating this compound and Ribociclib have shown that this combination led to synergistic antitumor activity in MDM2 and CDK4-amplified DDLPS in vivo models. aacrjournals.org These findings provided evidence that combined targeting of MDM2 and CDK4/6 may offer a promising therapeutic strategy for liposarcoma. aacrjournals.org
Clinical Evaluation in Liposarcoma
The combination of this compound and Ribociclib has been assessed in patients with advanced WDLPS and DDLPS in a phase Ib dose-escalation study (NCT02343172). aacrjournals.orgnih.govresearchgate.net This proof-of-concept study aimed to determine the recommended dose for expansion and evaluate preliminary antitumor activity. aacrjournals.orgnih.gov As of October 16, 2019, 74 patients had enrolled in the study. aacrjournals.orgresearchgate.netnih.gov
Preliminary clinical data for this compound in combination with Ribociclib in Liposarcoma: In the phase Ib study, among 74 patients, 3 patients achieved a partial response, and 38 patients achieved stable disease. aacrjournals.orgresearchgate.netnih.gov The combination demonstrated early signs of antitumor activity in patients with advanced WDLPS or DDLPS. aacrjournals.orgresearchgate.netnih.gov
Combination with PARP Inhibitors (e.g., Olaparib)
Preclinical studies have investigated the combination of this compound with PARP inhibitors like olaparib, particularly in the context of p53 wild-type rhabdomyosarcoma (RMS). aacrjournals.orgbiorxiv.orgresearchgate.netresearchgate.netdntb.gov.ua
Synergistic Induction of Apoptosis in Rhabdomyosarcoma
Research indicates that combining this compound and olaparib leads to synergistic anti-tumoral responses in p53 wild-type RMS models. aacrjournals.orgbiorxiv.orgresearchgate.netresearchgate.netdntb.gov.ua In vitro analyses of cell survival, cell death, and apoptosis have revealed synergistic effects when these two agents are combined. aacrjournals.orgbiorxiv.orgresearchgate.netresearchgate.netdntb.gov.ua This combination has demonstrated strong antiproliferative effects and increased apoptosis in p53 wild-type RMS cells. biorxiv.org
Combination with MEK Inhibitors (e.g., Trametinib)
Preclinical evidence supports the synergistic activity of this compound in combination with MEK inhibitors such as trametinib, particularly in melanoma. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net
Synergistic Activity in Melanoma Preclinical Models
Studies have shown that this compound and trametinib act synergistically in melanoma treatment. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net In vitro cytotoxicity evaluations of this combination in melanoma A375 cells using MTS and RealTime-Glo assays have demonstrated high synergy. nih.gov Calculated drug interaction metrics indicated significant synergy, with one analysis showing a 23.12% synergy and another a 7.48% increase in combined drug efficacy (based on concentration-independent and concentration-dependent parameters, respectively). nih.gov The killing effect of the this compound and trametinib combination has been shown to be concentration- and time-dependent in preclinical studies. mdpi.comresearchgate.net Translation of this in vitro synergy into in vivo efficacy in melanoma models requires the estimation of interactions at both pharmacokinetic (PK) and pharmacodynamic (PD) levels. researchgate.netnih.govresearchgate.net PBPK/PD modeling approaches are being utilized to describe tumor growth inhibition data and suggest efficacious schedules and dose levels for this combination in preclinical models. mdpi.commdpi.comresearchgate.net
Combination with Hypomethylating Agents (e.g., Azacitidine)
The combination of this compound with hypomethylating agents such as azacitidine is being explored, particularly in the context of acute myeloid leukemia (AML). researchgate.netashpublications.orgnih.govclinicaltrialsregister.euashpublications.org A Phase Ib/II trial is investigating this compound in combination with venetoclax and azacitidine in adult patients with AML who are ineligible for intensive chemotherapy. researchgate.netashpublications.orgnih.govclinicaltrialsregister.eu The rationale for this triplet combination includes the role of MDM2 as a negative regulator of p53 and the potential for this compound to upregulate the tumor-suppressive effects of p53. ashpublications.orgnih.gov While this trial is ongoing, detailed research findings specifically on the doublet combination of this compound and azacitidine were not available in the provided sources.
Combination with Donor Lymphocyte Infusion (DLI) in Post-Allogeneic Stem Cell Transplantation (allo-SCT) Setting
Immunomodulatory Effects and Enhancement of Graft-Versus-Leukemia (GvL) Effect
This compound and other MDM2 inhibitors have demonstrated potent immunomodulatory effects in preclinical models of both solid tumors and acute myeloid leukemia (AML) ashpublications.orguni-freiburg.deresearchgate.net. These effects suggest a potential role for this compound in enhancing the graft-versus-leukemia (GvL) effect, a critical component of the therapeutic success of allogeneic hematopoietic stem cell transplantation (allo-HSCT) in hematologic malignancies like AML ashpublications.orguni-freiburg.deyoutube.comnih.gov.
The GvL effect is mediated by donor-derived immune cells, primarily T cells, that recognize and eliminate residual leukemia cells in the recipient nih.gov. Relapse remains a major cause of treatment failure after allo-HSCT in high-risk AML patients ashpublications.orguni-freiburg.deyoutube.comclinicaltrials.gov. Strategies to augment the GvL effect are of significant interest to reduce relapse risk ashpublications.orguni-freiburg.deyoutube.com.
Preclinical studies using murine models of transplant have indicated that MDM2 inhibition, including by this compound, can significantly augment the GvL effect ashpublications.orgyoutube.com. This augmentation is thought to involve synergizing with the allogeneic immune response, increasing the vulnerability of AML cells to donor T cells, and promoting the cytotoxicity and longevity of these allogeneic donor T cells ashpublications.org.
Based on these preclinical findings, a Phase Ib/II study (NCT05447663) is investigating this compound as both monotherapy and in combination with donor lymphocyte infusion (DLI) in patients with high-risk AML post-allo-HSCT who are in complete remission but at high risk for relapse ashpublications.orgyoutube.comclinicaltrials.govashpublications.org. The rationale is that this compound's immunomodulatory potential can be exploited to prevent early relapse by enhancing the GvL effect ashpublications.orguni-freiburg.declinicaltrials.gov. The study design involves a priming phase with this compound monotherapy, potentially followed by combination with DLI for eligible patients, and then maintenance with this compound monotherapy uni-freiburg.deresearchgate.netclinicaltrials.gov. This approach aims to establish the tolerability and efficacy of this compound in the post-transplant setting and assess its ability to reduce relapse risk youtube.comclinicaltrials.gov.
Preliminary data from studies of this compound monotherapy in relapsed AML patients following allo-HSCT have suggested anti-leukemic activity and support further investigation into its potential to enhance GvL effects as a maintenance or pre-emptive treatment mdpi.comresearchgate.net.
Potential Combinations with Immunotherapy (e.g., PD-1 blockade)
The interplay between MDM2 inhibition and the immune system extends to potential combinations with immunotherapy agents, such as PD-1 blockade. MDM2 inhibition has been suggested as a strategy to overcome immune resistance and enhance the effectiveness of immunotherapy ashpublications.org.
Preclinical research has explored the synergistic potential of combining MDM2 inhibitors with PD-1 blockade. Studies have indicated that MDM2 inhibition can enhance anti-tumor immunity in the tumor microenvironment e3s-conferences.org. For example, the MDM2 inhibitor APG-115 has been shown to synergize with PD-1 blockade by enhancing anti-tumor immunity and reversing an immunosuppressive tumor microenvironment in murine models e3s-conferences.org. This suggests that MDM2 inhibition may sensitize tumors to PD-1 blockade, potentially benefiting patients with various TP53 statuses e3s-conferences.org.
While research specifically on this compound's combination with PD-1 blockade is ongoing, the general principle of combining MDM2 inhibition with immunotherapy is being actively investigated in clinical trials ashpublications.org. An anti-PD-1 antibody, spartalizumab, is being tested in combination with this compound in patients with various cancer types, including colorectal cancer, breast cancer, and renal cell cancer (NCT04785196) ashpublications.org. These trials reflect the significant interest in utilizing MDM2 inhibition to enhance immune responses and improve outcomes when combined with immunotherapy ashpublications.org.
The potential mechanisms underlying the synergy between MDM2 inhibition and PD-1 blockade may involve the impact of p53 activation on the tumor microenvironment and immune cell activity researchgate.net. While the precise interactions are still being elucidated, the rationale for these combinations is to leverage the effects of MDM2 inhibition on tumor cells and the immune system to improve the efficacy of checkpoint blockade.
Here is a summary of some clinical trials investigating this compound in combination therapies:
NCT Number | Cancer Entity | MDM2 Inhibitor | Combination Agent(s) | Status (as of search date) |
NCT05447663 | High-risk AML post-allo-HSCT | This compound | Donor Lymphocyte Infusion (DLI) | Phase 1b/2, single arm, open-label, multicenter study (Monotherapy and Combination) ashpublications.orgyoutube.comclinicaltrials.govashpublications.org |
NCT03940352 | AML or High-Risk Myelodysplastic Syndrome (HR-MDS) | This compound | Anti-TIM3 antibody (MBG453) or Venetoclax | Phase 1b, multiarm, open-label study ashpublications.orgashpublications.orgresearchgate.net |
NCT04785196 | Colorectal cancer, Breast cancer, Renal cell cancer | This compound | Anti-PD-1 antibody (Spartalizumab) | Being tested ashpublications.org |
NCT05155709 | AML (ineligible for intensive chemotherapy) | This compound | Venetoclax (VEN) + Azacitidine (AZA) | Phase Ib/II, open-label, dose-confirmation, proof-of-concept trial ashpublications.orgohsu.edu |
Not specified | Well-differentiated or dedifferentiated liposarcoma | HDM201 | CDK4/6 inhibitor (Ribociclib) | Phase Ib proof-of-concept study mdpi.comresearchgate.net |
Compound Name | PubChem CID |
---|---|
This compound (HDM201) | 71678098 nih.govabcam.comuni.lulabsolu.cajkchemical.com |
Spartalizumab | Not found in search results for CID |
Pembrolizumab | Not found in search results for CID |
APG-115 | Not found in search results for CID |
Nutlin-3 | Not found in search results for CID |
MBG453 | Not found in search results for CID |
Venetoclax (VEN) | Not found in search results for CID |
Azacitidine (AZA) | Not found in search results for CID |
Ribociclib | Not found in search results for CID |
Sulanemadlin | Not found in search results for CID |
DX400 | Not found in search results for CID |
Mechanisms of Resistance to Siremadlin
Role of TP53 Mutation Status in Resistance
The functional status of the TP53 gene is a critical determinant of sensitivity or resistance to Siremadlin. This compound is designed to reactivate wild-type p53; therefore, tumors harboring mutations in the TP53 gene are often intrinsically resistant to its effects mdpi.comaacrjournals.orgpharmacytimes.comdntb.gov.uaresearchgate.net. Studies using cell lines and primary tumor samples with varying TP53 statuses have consistently shown that cells with TP53 mutations exhibit significant resistance to this compound compared to those with wild-type TP53 mdpi.compharmacytimes.comdntb.gov.uaresearchgate.net. For instance, research in chronic lymphocytic leukemia (CLL) demonstrated that while TP53 wild-type and heterozygous TP53-knockout cells were sensitive to this compound, homozygous TP53-knockout cells and those with TP53 mutations showed limited efficacy mdpi.compharmacytimes.comresearchgate.net. This is because a non-functional p53 protein cannot be stabilized or activated by MDM2 inhibitors to induce cell cycle arrest or apoptosis mdpi.compharmacytimes.com. Furthermore, treatment with MDM2 inhibitors can select for pre-existing TP53-mutated clones or even induce new TP53 mutations, leading to acquired resistance mdpi.commdpi.comoncotarget.comnih.gov.
Data illustrating the differential sensitivity of cell lines based on TP53 status to HDM201 (this compound) is presented below:
Cell Line Status (TP53) | Sensitivity to HDM201 |
Wild-type | Sensitive |
Heterozygous KO | Sensitive |
Homozygous KO | Resistant |
Mutant | Resistant |
Based on data from reference mdpi.compharmacytimes.comresearchgate.net.
Adaptive Responses to Therapy
Beyond genetic alterations, cancer cells can develop adaptive responses to this compound therapy that contribute to resistance biorxiv.orgnih.gov. These responses involve changes in gene expression and cellular processes that allow cells to survive despite the activation of the p53 pathway. For example, studies have suggested that continuous exposure to MDM2 inhibitors might induce adaptive changes in cell state, such as the upregulation of differentiation genes, which can decrease sensitivity nih.gov. In rhabdomyosarcoma models treated with a combination including this compound, an adaptive response was suggested by the return of MDM2 and CDKN1A mRNA levels to baseline at later time points, indicating the cells were adapting to the treatment biorxiv.org. The precise mechanisms of these adaptive responses are still being investigated but may involve the activation of alternative survival pathways or the modulation of the tumor microenvironment mdpi.comnih.gov.
Identification of Differentially Targeted Genes in Resistant Tumors
Studies investigating the genetic landscape of tumors that develop resistance to this compound have identified specific genes that are differentially targeted or altered. In a study using a mouse model of resistance to HDM201, a comparison of resistant and untreated tumors identified 87 genes that were differentially and significantly targeted by transposon insertions medchemexpress.comambeed.cn. The TP53 pathway, including TP53 itself, TP63, TP73, and MDM4, was significantly represented among these genes, with TP53 being the most significantly enriched gene in resistant tumors researchgate.net. This highlights the central role of alterations in the p53 pathway in mediating resistance researchgate.net. Other studies on resistance to MDM2 inhibitors in general have also pointed to alterations in various oncogenic pathways and the overexpression of MDMX (also known as MDM4) as common resistance mechanisms mdpi.com.
A study comparing resistant and untreated tumors identified differentially targeted genes. The most significantly enriched gene in resistant tumors was TP53 researchgate.net.
Gene | Significance in Resistance |
TP53 | Most significantly enriched |
TP63 | Involved in the TP53 pathway |
TP73 | Involved in the TP53 pathway |
MDM4 | Involved in the TP53 pathway; overexpression contributes to resistance |
Based on data from reference mdpi.comresearchgate.net.
Overcoming Resistance with Combination Therapies
Given the challenges posed by resistance, combination therapies are being explored as a strategy to enhance the efficacy of this compound and overcome resistance mechanisms mdpi.comnih.govnih.govresearchgate.netlarvol.com. Combining this compound with agents that target alternative survival pathways or address specific resistance mechanisms holds promise mdpi.comnih.govnih.govresearchgate.net. For example, preclinical studies have shown synergistic activity when this compound is combined with BCL-2 inhibitors like venetoclax in TP53 wild-type acute myeloid leukemia (AML) cell lines and patient-derived xenograft models researchgate.nete3s-conferences.org. This combination is currently being evaluated in clinical trials researchgate.netresearchgate.nete3s-conferences.org. Other combinations under investigation include this compound with CDK4/6 inhibitors, such as ribociclib, particularly in tumors with co-amplification of MDM2 and CDK4, like liposarcoma nih.govascopost.comaacrjournals.org. Preclinical data suggest synergy between MDM2 and CDK4 antagonists in these models aacrjournals.org. Additionally, combinations with PARP inhibitors and even immunotherapies are being explored to potentially overcome resistance and enhance anti-tumor activity biorxiv.orgnih.gov.
Examples of combination therapies being investigated with this compound:
Combination Partner | Rationale/Target | Status |
Venetoclax (BCL-2 inhibitor) | Targets anti-apoptotic protein BCL-2; synergistic activity in preclinical AML models | Clinical trials researchgate.netresearchgate.nete3s-conferences.org |
Ribociclib (CDK4/6 inhibitor) | Targets cell cycle progression; synergistic activity in preclinical liposarcoma models with MDM2/CDK4 co-amplification | Clinical trials ascopost.comaacrjournals.org |
Olaparib (PARP inhibitor) | Targets DNA repair pathway; synergistic effects observed in preclinical rhabdomyosarcoma models | Preclinical investigation biorxiv.org |
Anti-PD-L1 antibody (Immunotherapy) | Modulates tumor microenvironment; showed significantly longer survival in a preclinical model compared to MDM2 inhibitor monotherapy | Preclinical investigation nih.gov |
Based on data from multiple sources biorxiv.orgnih.govresearchgate.netresearchgate.nete3s-conferences.orgascopost.comaacrjournals.org.
Translational Research and Future Directions
Biomarker Identification for Predicting Treatment Efficacy
Identifying biomarkers is crucial for predicting which patients are most likely to benefit from Siremadlin treatment. Research indicates that the TP53 status is a significant determinant of response to MDM2 inhibitors like this compound. Studies have shown that TP53 wild-type cells and primary chronic lymphocytic leukemia (CLL) samples are sensitive to this compound, whereas cells with TP53 mutations exhibit significant resistance. mdpi.comresearchgate.netpharmacytimes.com This highlights the importance of TP53 status in predicting treatment efficacy. Future research aims to identify additional biomarkers to further refine patient selection and improve treatment outcomes in CLL and potentially other cancer types. mdpi.comresearchgate.netnih.gov
Optimization of Dosing Regimens and Schedules
Optimization of this compound dosing regimens and schedules is a key area of translational research. Early phase studies explored various dosing strategies, including pulsed high-dose and fractionated low-dose regimens, based on preclinical data suggesting different mechanisms of action. nih.govresearchgate.net Initial regimens in a first-in-human phase I study included single daily dosing and dosing on specific days of a cycle. nih.govresearchgate.net The comprehensive investigation of different dosing regimens, coupled with pharmacokinetic/pharmacodynamic modeling, has aimed to define recommended single-agent doses and regimens for future studies. nih.gov The goal is to maximize the total dose per cycle for efficacy while potentially mitigating adverse events like thrombocytopenia. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Clinical Translation
PK/PD modeling plays a vital role in the clinical translation of this compound. This approach helps in understanding the relationship between drug exposure and its effects, such as the induction of thrombocytopenia, a known class effect of MDM2 inhibitors. nih.gov Translational modeling of anti-cancer efficacy is also used to predict clinical outcomes. nih.gov Physiologically based pharmacokinetic–pharmacodynamic (PBPK/PD) modeling has been employed to simulate the behavior of this compound, both as a single agent and in combination therapies, in virtual patient populations. mdpi.comselleckchem.comresearchgate.net This modeling helps in estimating PK/PD profiles and identifying patient characteristics where certain therapeutic strategies might be effective. mdpi.comresearchgate.net PK/PD modeling can also guide decisions on dosing regimen selection to optimize efficacy while managing toxicity. nih.gov
Investigation of this compound in Additional Cancer Types
While initial studies have focused on certain malignancies, the investigation of this compound in additional cancer types is ongoing. This compound has been evaluated in early phase studies for various solid tumors and hematologic malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), myelodysplastic syndromes (MDS), myelofibrosis, melanoma, osteosarcoma, soft tissue sarcoma, colorectal cancer, and renal cell carcinoma. ohsu.edu Preliminary activity has been noted, particularly in AML. nih.govnih.gov Research is also exploring its potential in chronic lymphocytic leukemia (CLL) with wild-type TP53. mdpi.compharmacytimes.com
Exploration of Novel Combination Strategies
The exploration of novel combination strategies is a significant aspect of this compound's translational research. Combining MDM2 inhibitors with other targeted agents is seen as a potential approach to enhance efficacy and overcome resistance. aacrjournals.orgmdpi.com Preclinical data suggest synergy between MDM2 and CDK4 antagonists in models of dedifferentiated liposarcoma (DDLPS), leading to clinical investigation of this compound in combination with ribociclib (a CDK4/6 inhibitor) in liposarcoma. aacrjournals.org This combination has shown preliminary antitumor activity. aacrjournals.orgresearchgate.net Another area of investigation is the combination of this compound with the BCL-2 inhibitor venetoclax in AML and high-risk MDS, which has shown promising antileukemic activity. researchgate.net The combination of this compound and the PARP inhibitor olaparib is also being explored and has shown synergistic effects in preclinical rhabdomyosarcoma models. biorxiv.org Furthermore, this compound is being investigated in combination with venetoclax and azacitidine in AML ohsu.edu and with donor lymphocyte infusion post-allogeneic stem cell transplantation for AML. clinicaltrials.gov Combinations with other novel agents like trametinib (a MEK inhibitor) are also being studied, with preclinical evidence suggesting synergistic action in melanoma. mdpi.comselleckchem.comresearchgate.netnih.gov
Q & A
Q. How can researchers standardize reporting of adverse events in this compound clinical trials?
- Methodological Answer :
- CTCAE Guidelines : Grade adverse events (e.g., cytopenias) using Common Terminology Criteria for Adverse Events v5.0 .
- Causal Inference Analysis : Apply Bradford Hill criteria to distinguish treatment-related effects from comorbidities .
Tables for Quick Reference
Key Assay | Purpose | Reference |
---|---|---|
SPR Binding Assay | Quantify MDM2-Siremadlin affinity | |
Caspase-3/7 Activity Assay | Measure apoptosis in TP53 wild-type cells | |
RNA-seq | Identify p53 pathway activation signatures |
Clinical Trial Phase | Design Consideration | Reference |
---|---|---|
Phase I | Bayesian adaptive dosing | |
Phase II | RECIST criteria for solid tumors |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.